REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]#N)[CH2:11][CH2:10]1>CCOCC.C(OCC)(=O)C.[Cl-].[Cl-].[Zn+2]>[CH:4]([C:3]1[N:7]=[C:15]([N:12]2[CH2:13][CH2:14][CH:9]([OH:8])[CH2:10][CH2:11]2)[O:1][N:2]=1)([CH3:6])[CH3:5] |f:4.5.6|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
ONC(C(C)C)=N
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
OC1CCN(CC1)C#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Type
|
CUSTOM
|
Details
|
to be manually shaken for the remainder of addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitate formed immediately upon addition
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was rinsed twice with ether
|
Type
|
CUSTOM
|
Details
|
furnishing a hard white precipitate which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
ADDITION
|
Details
|
diluted to 4 N with EtOH (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a white precipitate was removed by filtration
|
Type
|
ADDITION
|
Details
|
diluted with 100 mL water
|
Type
|
ADDITION
|
Details
|
Solid Na2CO3 was added until the mixture
|
Type
|
ADDITION
|
Details
|
CH2Cl2 was added
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
WASH
|
Details
|
rinsing with CH2Cl2
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NOC(=N1)N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |